molecular formula C14H21N B12099277 N-[(2,4-dimethylphenyl)methyl]cyclopentanamine

N-[(2,4-dimethylphenyl)methyl]cyclopentanamine

Cat. No.: B12099277
M. Wt: 203.32 g/mol
InChI Key: SWFZTJPZNRCEKM-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

N-[(2,4-dimethylphenyl)methyl]cyclopentanamine

InChI

InChI=1S/C14H21N/c1-11-7-8-13(12(2)9-11)10-15-14-5-3-4-6-14/h7-9,14-15H,3-6,10H2,1-2H3

InChI Key

SWFZTJPZNRCEKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CNC2CCCC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethylphenyl)methyl]cyclopentanamine typically involves the reaction of cyclopentanamine with 2,4-dimethylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethylphenyl)methyl]cyclopentanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[(2,4-dimethylphenyl)methyl]cyclopentanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2,4-dimethylphenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : N-[(2,4-Dimethylphenyl)methyl]cyclopentanamine
  • Molecular Formula : C₁₅H₂₁N
  • Key Features :
    • A cyclopentane ring fused to an amine group.
    • A benzyl substituent with 2,4-dimethyl groups on the aromatic ring.
  • Relevance : The compound’s structure combines the conformational rigidity of the cyclopentane ring with the steric and electronic effects of the 2,4-dimethylphenyl group. This balance influences its chemical stability, solubility, and interactions with biological targets .

Comparison with Similar Compounds

Structural Analogues: Cycloalkane Ring Variations

Compounds with varying ring sizes (cyclopropane, cyclobutane, cyclohexane) exhibit distinct properties:

Compound Name Ring Size Key Structural Differences Impact on Properties
This compound 5-membered Cyclopentane ring Moderate rigidity; optimal lipophilicity for membrane permeability .
N-[(2,4-Dimethylphenyl)methyl]cyclobutanamine 4-membered Cyclobutane ring Increased ring strain → higher reactivity but reduced metabolic stability .
N-[(2,4-Dimethylphenyl)methyl]cyclohexanamine 6-membered Cyclohexane ring Enhanced conformational flexibility → altered binding kinetics .

Substituent Variations on the Aromatic Ring

The position and type of substituents on the benzyl group significantly alter interactions:

Compound Name Substituent Key Differences Biological Activity
This compound 2,4-dimethyl Electron-donating methyl groups Enhanced hydrophobic interactions; moderate receptor binding .
N-[(4-Chlorophenyl)methyl]cyclopentanamine 4-chloro Electron-withdrawing Cl atom Increased polarity → altered solubility and target selectivity .
N-[(4-Methoxyphenyl)methyl]cyclopentanamine 4-methoxy Methoxy group (electron-donating, H-bond acceptor) Improved CNS penetration due to H-bonding capacity .

Key Findings :

  • 2,4-Dimethyl substitution: Provides steric hindrance, reducing off-target interactions compared to monosubstituted analogs .
  • Chloro vs. Methoxy : Chlorophenyl derivatives show higher cytotoxicity but lower metabolic stability, whereas methoxy groups improve bioavailability .

Functional Group Modifications

Variations in the amine-linked functional groups:

Compound Name Functional Group Key Differences Pharmacological Impact
This compound Primary amine Direct NH₂ linkage High receptor affinity but rapid hepatic clearance .
N-[(2,4-Dimethylphenyl)methyl]cyclopentanemethanamine Secondary amine (N-methyl) Methylated amine Reduced polarity → prolonged half-life but potential CNS toxicity .
N-[(2,4-Dimethylphenyl)methyl]cyclopentanone Ketone group Oxo substitution Loss of amine-mediated interactions → inactive in receptor assays .

Metabolic Considerations :

  • Primary amines are prone to oxidative deamination, whereas secondary amines resist degradation but may accumulate in tissues .

Biological Activity

N-[(2,4-dimethylphenyl)methyl]cyclopentanamine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopentane ring substituted with a 2,4-dimethylphenyl group. This unique structure is believed to influence its biological properties significantly. The compound's molecular formula is C13_{13}H17_{17}N, with a molecular weight of 201.28 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, disrupting cellular processes in pathogens or cancer cells.
  • Receptor Modulation : It may interact with various receptors, altering signal transduction pathways that can lead to therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.

Case Study: Antibacterial Activity

A study evaluated the compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Pathogen MIC (µg/mL)
Methicillin-resistant S. aureus8
Vancomycin-resistant E. faecium16
Streptococcus pneumoniae4

These results indicate that this compound exhibits significant antibacterial activity, particularly against resistant strains.

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies using A549 (lung cancer) and Caco-2 (colorectal cancer) cell lines demonstrated the following:

Case Study: Cytotoxicity Assay

Cell Line Concentration (µM) Viability (%)
A54910075
Caco-210054.9

The compound showed a dose-dependent reduction in cell viability, indicating potential as an anticancer agent. Notably, Caco-2 cells exhibited greater susceptibility compared to A549 cells.

Structure-Activity Relationship (SAR)

Research into the SAR of this compound has revealed that modifications to the phenyl ring significantly affect its biological activity. For instance:

  • Substituted Phenyl Groups : The presence of electron-donating groups enhances antimicrobial activity.
  • Cyclopentane Modifications : Alterations to the cyclopentane structure can either enhance or diminish anticancer efficacy.

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